Cas no 5003-48-5 (Benorilate)
Benorilate Chemical and Physical Properties
Names and Identifiers
-
- 4-Acetamidophenyl 2-acetoxybenzoate
- 4-acetamidophenyl O-acetylsalicylate
- Benorylate
- Benorilate
- (4-acetamidophenyl) 2-acetyloxybenzoate
- Aspirin Acetaminophen Ester
- 2-acetoxy-4'-(acetamino)phenylbenzoate
- 4'-(acetamido)phenyl-2-acetoxybenzoate
- benoral
- 2-Acetoxybenzoic acid 4(acetylamino)phenyl ester
- Benortan
- Salipran
- Fenasprate
- Fenasparate
- Benorilato
- Benorilato [Spanish]
- p-Acetamidophenyl acetylsalicylate
- Benorilatum [INN-Latin]
- Benorilato [INN-Spanish]
- p-N-Acetylaminophenylacetylsalicylate
- TO 125
- WIN 11450
- Benzoic acid, 2-(acetyloxy)-, 4-(acetylamino)phenyl ester
- 4-Acetamidophenyl sal
- 4-acetamidophenyl 2-(acetyloxy)benzoate
- UNII-W1QX9DV96G
- NCGC00167468-02
- SR-01000944978
- BCPP000346
- SR-01000944978-1
- A18816
- Quinexin
- EN300-18124278
- Benorilatum
- Benorilate [INN:BAN:DCF]
- SCHEMBL25167
- W1QX9DV96G
- CHEMBL162036
- 4-(Acetylamino)phenyl 2-(acetyloxy)benzoate #
- NCGC00167468-01
- BCP0726000190
- AKOS016010035
- DTXCID202649
- MFCD00864257
- B4827
- s5043
- 2-(acetyloxy)-Benzoicacid 4-(acetylamino)phenylester
- FT-0740917
- BENORILATE [WHO-DD]
- 4-(Acetylamino)phenyl 2-(acetyloxy)benzoate
- Salicylic acid, acetate, ester with 4'-hydroxyacetanilide
- HY-107795
- CS-0030669
- CAS-5003-48-5
- 4-Acetamidophenyl salicylate acetate
- Tox21_112472
- NS00003960
- CHEBI:135340
- CCG-267615
- BRN 2166628
- BENORILATE [MART.]
- FEJKLNWAOXSSNR-UHFFFAOYSA-N
- 5003-48-5
- Tox21_112472_1
- D07291
- AS-13290
- WIN-11450
- DB13657
- EINECS 225-674-5
- BENORYLATE [MI]
- DTXSID5022649
- BCP13353
- KS-5206
- Benorilate 100 microg/mL in Acetonitrile
- Benorilate,(S)
- Benorilate (INN)
- BENORILATE [INN]
- AC-12036
- J-514276
- 2-(Acetyloxy)benzoic acid 4-(acetylamino)phenyl ester
- CCRIS 1739
- Q373243
- Benorilato (INN-Spanish)
- Benzoic acid, 2-(acetyloxy)-, 4-(acetylamino)phenyl ester (9CI)
- 4-acetamidophenyl-O-acetylsalicylate
- 2-acetoxy-4'-acetaminophenylbenzoate
- BENORILATE (MART.)
- Triadol
- N02BA10
- Benorilatum (INN-Latin)
-
- MDL: MFCD00864257
- Inchi: 1S/C17H15NO5/c1-11(19)18-13-7-9-14(10-8-13)23-17(21)15-5-3-4-6-16(15)22-12(2)20/h3-10H,1-2H3,(H,18,19)
- InChI Key: FEJKLNWAOXSSNR-UHFFFAOYSA-N
- SMILES: O(C(C1C=CC=CC=1OC(C)=O)=O)C1C=CC(=CC=1)NC(C)=O
Computed Properties
- Exact Mass: 313.09500
- Monoisotopic Mass: 313.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 442
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 81.7
Experimental Properties
- Density: 1.2016 (rough estimate)
- Melting Point: 178.0 to 182.0 deg-C
- Boiling Point: 537.8°C at 760 mmHg
- Flash Point: 279 oC
- Refractive Index: 1.4500 (estimate)
- PSA: 81.70000
- LogP: 2.86250
- Merck: 1045
Benorilate Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Benorilate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | S5043-25mg |
Benorylate |
5003-48-5 | 99.93% | 25mg |
¥794.7 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BBM0581-100G |
Benorilate |
5003-48-5 | ≥98% | 100g |
¥1350元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BBM0581-25g |
Benorilate |
5003-48-5 | ≥98% | 25g |
¥500元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BBM0581-5g |
Benorilate |
5003-48-5 | ≥98% | 5g |
¥180元 | 2023-09-15 | |
| TRC | B165700-1g |
Benorilate |
5003-48-5 | 1g |
$ 127.00 | 2023-04-19 | ||
| TRC | B165700-10g |
Benorilate |
5003-48-5 | 10g |
$ 173.00 | 2023-04-19 | ||
| TRC | B165700-25g |
Benorilate |
5003-48-5 | 25g |
$ 259.00 | 2023-04-19 | ||
| TRC | B165700-100g |
Benorilate |
5003-48-5 | 100g |
$ 431.00 | 2023-04-19 | ||
| ChemScence | CS-0030669-500mg |
Benorilate |
5003-48-5 | 99.80% | 500mg |
$50.0 | 2022-04-27 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4827-25g |
Benorilate |
5003-48-5 | 98.0%(LC&N) | 25g |
1650.0CNY | 2021-08-12 |
Benorilate Suppliers
Benorilate Related Literature
-
Qihua Fang,Junhong Fu,Fei Wang,Zhaoxian Qin,Weiguang Ma,Jiangwei Zhang,Gao Li New J. Chem. 2019 43 28
-
Ao Jiang,Guang Chen,Jie Xu,Yuxia Liu,Guanghui Zhao,Zhenjun Liu,Tao Chen,Yulin Li,Tony D. James Chem. Commun. 2019 55 11358
-
Yanbo Liu,Yiming Ma,Changyou Yu,Ye Gao,Kangli Li,Li Tong,Mingyang Chen,Junbo Gong Green Chem. 2022 24 5779
-
Xianjun Xu,Liliang Huang,Xiaoying Yin,Erik V. Van der Eycken,Huangdi Feng Org. Chem. Front. 2018 5 2955
-
Zhi Tang,Qiutao Jiang,Lifen Peng,Xinhua Xu,Jie Li,Renhua Qiu,Chak-Tong Au Green Chem. 2017 19 5396
Additional information on Benorilate
Benorilate (CAS No. 5003-48-5): A Comprehensive Overview
Benorilate, also known by its CAS number 5003-48-5, is a compound that has garnered significant attention in the fields of pharmacology and chemistry due to its unique properties and potential applications. This article delves into the latest research findings and provides an in-depth analysis of Benorilate's structure, mechanisms, and clinical implications.
Benorilate is a benzodiazepine derivative with a distinct chemical structure that contributes to its pharmacological activity. The compound's molecular formula, C₁₇H₁₅NO₃, highlights its composition, which includes a benzene ring, a diazepine ring, and an ester group. Recent studies have focused on the stereochemistry of Benorilate, revealing how its spatial arrangement influences its interaction with biological systems.
The synthesis of Benorilate involves a multi-step process that requires precise control over reaction conditions to ensure optimal yield and purity. Researchers have explored various synthetic pathways, including the use of microwave-assisted synthesis and green chemistry techniques, to enhance the efficiency of Benorilate production while minimizing environmental impact.
One of the most promising aspects of Benorilate is its pharmacological profile. Preclinical studies have demonstrated that Benoritate exhibits potent anti-inflammatory and analgesic effects, making it a potential candidate for treating chronic pain conditions. Additionally, recent investigations into Benoritate's mechanism of action have revealed its ability to modulate neurotransmitter systems, particularly the GABAergic system, which plays a crucial role in regulating neuronal activity.
The clinical application of Benorilate is currently under extensive research. Early-phase clinical trials have shown that Benoritate is well-tolerated by patients with minimal adverse effects. However, further studies are required to establish its long-term safety profile and efficacy in diverse patient populations.
Another area of interest surrounding Benorilate is its potential as a drug delivery agent. Scientists have explored the use of Benoritate as a carrier for targeted drug delivery systems, leveraging its ability to cross biological barriers such as the blood-brain barrier. This innovative approach could revolutionize the treatment of central nervous system disorders.
In terms of regulatory considerations, Benorilate has not been classified as a controlled substance or hazardous material under current regulations. However, ongoing research continues to evaluate its safety profile to ensure compliance with global health standards.
As we look to the future, the prospects for Benorilate are both exciting and promising. With continued advancements in synthetic methodologies and a deeper understanding of its pharmacokinetics and pharmacodynamics, Benoritate has the potential to emerge as a groundbreaking therapeutic agent in various medical fields.
5003-48-5 (Benorilate) Related Products
- 4093-29-2(Methyl 4-acetamido-2-methoxybenzoate)
- 59-06-3(Ethopabate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)